l-Valine diethylamide

Catalog No.
S3342256
CAS No.
56414-87-0
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Valine diethylamide

CAS Number

56414-87-0

Product Name

l-Valine diethylamide

IUPAC Name

(2S)-2-amino-N,N-diethyl-3-methylbutanamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1

InChI Key

VMRKJJQTRYRJRT-QMMMGPOBSA-N

SMILES

CCN(CC)C(=O)C(C(C)C)N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C(C)C)N

L-Valine diethylamide is a derivative of the branched-chain amino acid L-Valine, characterized by the addition of two ethyl groups to the amine functional group. Its chemical formula is C9H20N2OC_9H_{20}N_2O, and it represents a unique structure that enhances its solubility and potential biological activity compared to its parent compound, L-Valine. The compound is categorized within organic compounds and specifically falls under the class of amino acids and their derivatives, which are crucial in various biochemical processes.

Typical for amides:

  • Hydrolysis: Under acidic or basic conditions, L-Valine diethylamide can hydrolyze to regenerate L-Valine and diethylamine.
  • Oxidation: The amide group may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other derivatives under strong oxidizing conditions .
  • Transamination: Similar to other amino acids, L-Valine diethylamide may engage in transamination reactions, where it can exchange its amino group with a keto acid, forming new amino acids .

As a derivative of an essential amino acid, L-Valine diethylamide may exhibit several biological activities:

  • Protein Synthesis: Like L-Valine, it may play a role in protein biosynthesis, contributing to muscle metabolism and repair.
  • Metabolic Pathways: The compound can influence metabolic pathways involving branched-chain amino acids, affecting energy production through its catabolism into propionyl-CoA and subsequently into succinyl-CoA, which enters the citric acid cycle .
  • Neurotransmitter Regulation: There is potential for involvement in neurotransmitter synthesis or modulation due to its structural similarity to other amino acids that serve as precursors for neurotransmitters.

L-Valine diethylamide can be synthesized through various methods:

  • Direct Amide Formation: Reacting L-Valine with diethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield L-Valine diethylamide.
  • Bromination and Amination: A more complex route involves bromination of isovaleric acid followed by amination with diethylamine to form the desired product .
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amides from carboxylic acids and amines could provide a more environmentally friendly synthesis route.

L-Valine diethylamide has potential applications in various fields:

  • Nutraceuticals: It could be utilized as a dietary supplement aimed at enhancing muscle recovery and performance due to its relation to branched-chain amino acids.
  • Pharmaceuticals: Its unique structure may allow it to act as a precursor or intermediate in the synthesis of pharmaceutical compounds targeting metabolic disorders.
  • Chemical Research: As a ligand in coordination chemistry, it may bind metal ions, enhancing catalytic processes in organic synthesis .

Research on L-Valine diethylamide's interactions with biological systems is limited but promising. It is hypothesized that:

  • Metal Ion Binding: The compound's structure allows it to interact with metal ions, which could be beneficial in catalysis or as part of drug formulations.
  • Enzyme Interactions: Potential interactions with enzymes involved in amino acid metabolism could influence its efficacy and bioavailability.

Several compounds share structural similarities with L-Valine diethylamide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
L-ValineC5H11NO2Essential amino acid; involved in protein synthesis
D-ValineC5H11NO2Enantiomer of L-Valine; used in certain biochemical pathways
L-LeucineC6H13NO2Another branched-chain amino acid; important for muscle metabolism
L-IsoleucineC6H13NO2Similar structure; involved in energy regulation

L-Valine diethylamide stands out due to its enhanced solubility and potential for unique biological interactions compared to these similar compounds.

XLogP3

0.9

Sequence

V

Dates

Modify: 2024-02-18
Park et al. Controlling Pd(iv) reductive-elimination pathways enables Pd(ii)-catalysed enantioselective C(sp3)-H fluorination. Nature Chemistry, doi: 10.1038/s41557-018-0048-1, published online 11 June 2018

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